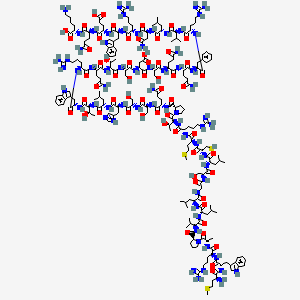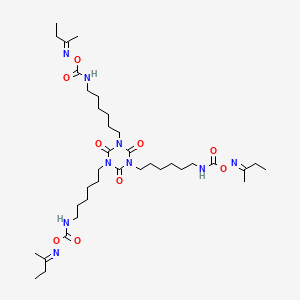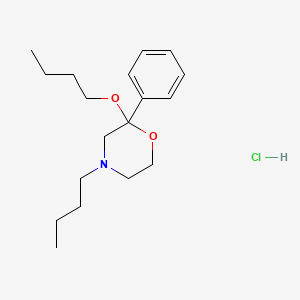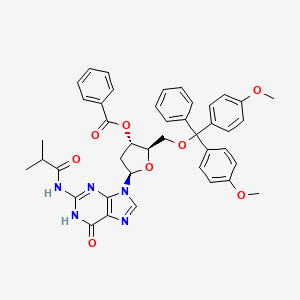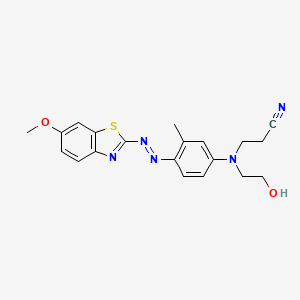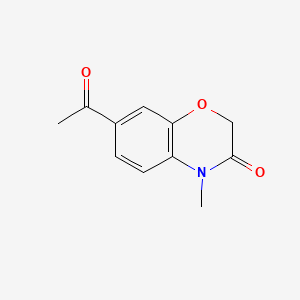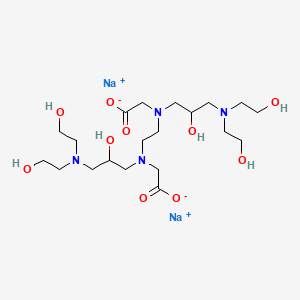
Disodium N,N'-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) is a complex organic compound known for its versatile applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl and amino groups, making it highly reactive and suitable for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) typically involves the reaction of ethylenediamine with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient mixing to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) involves its ability to form stable complexes with metal ions. This chelating property allows it to interact with various molecular targets and pathways, influencing biochemical processes and enhancing the stability of metal-containing compounds.
相似化合物的比较
Similar Compounds
- N,N-Bis(2-hydroxyethyl)ethylenediamine
- N,N’-Bis(salicylidene)ethylenediamine
- Ethylenediamine-N,N’-diacetic acid
Uniqueness
Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) stands out due to its unique combination of hydroxyl and amino groups, which provide enhanced reactivity and versatility in various applications. Its ability to form stable complexes with metal ions makes it particularly valuable in fields such as chemistry and medicine.
属性
CAS 编号 |
94134-74-4 |
|---|---|
分子式 |
C20H40N4Na2O10 |
分子量 |
542.5 g/mol |
IUPAC 名称 |
disodium;2-[[3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl]-[2-[[3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl]-(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C20H42N4O10.2Na/c25-7-3-21(4-8-26)11-17(29)13-23(15-19(31)32)1-2-24(16-20(33)34)14-18(30)12-22(5-9-27)6-10-28;;/h17-18,25-30H,1-16H2,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
InChI 键 |
CUMVYBHVZYBJEY-UHFFFAOYSA-L |
规范 SMILES |
C(CN(CC(CN(CCO)CCO)O)CC(=O)[O-])N(CC(CN(CCO)CCO)O)CC(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


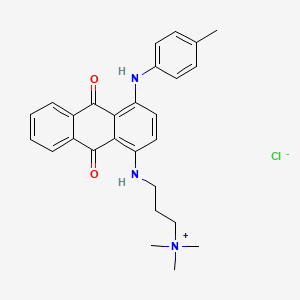
![[(3S,3aR,6S,6aS)-3-[4-[2-(1H-benzimidazol-2-yl)ethyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709148.png)


